molecular formula C11H20BN3O4S B1370535 N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole-1-sulfonamide CAS No. 942070-58-8

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole-1-sulfonamide

Cat. No.: B1370535
CAS No.: 942070-58-8
M. Wt: 301.18 g/mol
InChI Key: ZWQXNFBXPCSFAO-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide is a sophisticated organoboron reagent designed for advanced research applications. Its structure integrates a pinacol boronic ester, a hallmark of reagents used in Suzuki-Miyaura cross-coupling reactions, with a N,N -dimethylsulfonamide-functionalized imidazole heterocycle. This unique combination makes it a valuable synthetic intermediate for constructing complex molecules, particularly in medicinal chemistry and drug discovery. The core research value of this compound lies in its application as a key building block. The boronic ester moiety readily participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, enabling the introduction of the functionalized imidazole ring into larger molecular architectures. This is crucial for creating diverse compound libraries for biological screening. The sulfonamide group is a privileged structure in pharmaceuticals, often contributing to a molecule's binding affinity and metabolic stability. As a result, this reagent is primarily used in the synthesis of potential active pharmaceutical ingredients (APIs) and other biologically active molecules. Researchers will find this compound useful in exploring new chemical space for targets such as kinases and other enzymes. Related sulfonamide-bearing boronic esters are listed in safety databases with an irritant classification, and this product is intended for research use only (RUO). It is not for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BN3O4S/c1-10(2)11(3,4)19-12(18-10)9-7-15(8-13-9)20(16,17)14(5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQXNFBXPCSFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=N2)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648393
Record name N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942070-58-8
Record name N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H22BNO4S
  • Molecular Weight : 311.2 g/mol
  • CAS Number : 930596-20-6
  • Physical State : Solid
  • Density : Approximately 1.1 g/cm³
  • Boiling Point : 416.9 °C

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The imidazole and sulfonamide moieties are known to participate in hydrogen bonding and coordination interactions with proteins and enzymes. This interaction is crucial for the inhibition of specific pathways involved in cellular processes.

Anticancer Activity

Research indicates that this compound exhibits selective inhibitory effects on certain cancer cell lines. For instance:

  • Aurora Kinases Inhibition : Studies show that compounds with similar structures can inhibit Aurora kinases, which play a critical role in cell division and are often overexpressed in cancer cells. This inhibition leads to reduced proliferation of cancer cells in vitro .

Antiviral Properties

The compound has also been explored for its antiviral potential. In particular:

  • Inhibition of β-coronaviruses : The structural modifications in the compound enhance its ability to inhibit viral replication pathways, making it a candidate for further development against viral infections .

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
AnticancerInhibition of Aurora Kinases
AntiviralInhibition of β-coronavirus replication
Enzyme InhibitionPotential inhibition of CSNK2A

Detailed Research Findings

  • Aurora Kinase Inhibition :
    • A study demonstrated that the compound exhibited a dose-dependent inhibition on Aurora-A kinase activity with IC50 values comparable to known inhibitors .
  • Antiviral Activity Against Coronaviruses :
    • The compound showed significant antiviral activity against murine hepatitis virus (MHV), with enhanced potency observed in modified derivatives .
  • Metabolic Stability :
    • Investigations into the metabolic stability revealed that derivatives of the compound maintained higher stability in liver microsomes compared to standard drugs, indicating potential for prolonged action in vivo .

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties through its ability to inhibit specific protein kinases involved in tumor growth. For instance, studies have demonstrated that similar compounds can selectively inhibit MPS1 kinase, which is overexpressed in various cancers. The inhibition of MPS1 leads to cell cycle arrest and apoptosis in cancer cells .

Compound Target IC50 (μM) Effect
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole-1-sulfonamideMPS10.006Inhibition of cell proliferation
CCT251455MPS10.16Induces apoptosis

Enzyme Inhibition

The compound's structure allows it to act as a selective inhibitor for several enzymes. Its sulfonamide group enhances binding affinity to active sites of target enzymes compared to non-sulfonamide analogs. This selectivity is crucial for reducing off-target effects and improving therapeutic efficacy .

Bioconjugation

This compound can be utilized in bioconjugation processes due to its boron-containing moiety. Boron compounds are known for their ability to form stable complexes with biomolecules such as proteins and nucleic acids. This property is harnessed in drug delivery systems where targeted delivery is essential .

Diagnostic Applications

The compound's unique chemical properties make it suitable for use in diagnostic assays. Its ability to selectively bind to biological targets allows for the development of sensitive detection methods for biomarkers associated with diseases .

Polymer Chemistry

In polymer chemistry, this compound can serve as a monomer for synthesizing advanced materials with specific mechanical and thermal properties. The incorporation of boron into polymer matrices can enhance thermal stability and provide unique optical properties .

Nanotechnology

The compound's ability to form stable complexes with metal nanoparticles has implications in nanotechnology. It can be used as a stabilizing agent in the synthesis of nanoparticles for applications in catalysis and drug delivery .

Case Study 1: Cancer Treatment

A study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of a related compound in inhibiting MPS1 activity in vitro and in vivo models of cancer . The results indicated a significant reduction in tumor size when administered alongside standard chemotherapy.

Case Study 2: Bioconjugation Techniques

Research highlighted the use of boron-containing compounds for bioconjugation applications where targeted drug delivery was achieved through selective binding to cancer cells . The study showed improved efficacy and reduced side effects compared to traditional delivery methods.

Comparison with Similar Compounds

Comparison with Structural Analogs

Boronic Ester-Imidazole Derivatives

(a) 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • Molecular Formula : C₁₀H₁₇BN₂O₂
  • Molecular Weight : 208.07 g/mol
  • Key Differences : Lacks the sulfonamide group, featuring a simpler methyl-substituted imidazole.
  • Applications : Primarily used in cross-coupling reactions for biaryl synthesis. Its lower molecular weight and absence of polar sulfonamide reduce solubility in aqueous media compared to the target compound .
(b) 2-(Methyl-d³)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • Molecular Formula : C₁₀H₁₄BD₃N₂O₂
  • Molecular Weight : 211.08 g/mol
  • Key Differences : Deuterated methyl group enhances metabolic stability in isotopic labeling studies. The absence of sulfonamide limits its use in hydrogen-bonding interactions .

Sulfonamide-Containing Boronates

(a) N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Molecular Formula: C₁₄H₂₁BNO₂
  • Molecular Weight : 244.13 g/mol
  • Key Differences : Replaces the imidazole-sulfonamide core with an aniline group. This reduces steric hindrance, improving reactivity in aryl-aryl couplings but diminishing versatility in heterocyclic chemistry .
(b) 1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Molecular Formula : C₁₀H₁₇BN₂O₄S
  • Molecular Weight : 272.13 g/mol
  • Key Differences : Pyrazole ring instead of imidazole, with a methylsulfonyl group. The pyrazole’s lower basicity affects coordination properties in metal-catalyzed reactions .

Imidazole-Based Sulfonamides Without Boron

(a) 4,5-Diiodo-N,N-dimethylimidazole-1-sulfonamide
  • Molecular Formula : C₅H₇I₂N₃O₂S
  • Molecular Weight : 468.90 g/mol
  • Key Differences : Iodine substituents increase molecular weight and steric bulk, limiting cross-coupling utility. The absence of boron restricts applications in bioconjugation .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Key Functional Groups
Target Compound 301.13 N/A Moderate (DMF, DMSO) Imidazole, sulfonamide, boronate
1-Methyl-5-(dioxaborolan-2-yl)-1H-imidazole 208.07 N/A Low Imidazole, boronate
N,N-Dimethyl-4-(dioxaborolan-2-yl)aniline 244.13 N/A High Aniline, boronate
4,5-Diiodo-N,N-dimethylimidazole-1-sulfonamide 468.90 >138 (decomposes) Low Imidazole, sulfonamide, iodine

Reactivity in Suzuki-Miyaura Coupling:

  • The target compound’s imidazole-sulfonamide core may slow coupling kinetics due to steric effects compared to aniline derivatives .
  • Pyrazole-based boronates (e.g., 1-(methylsulfonyl)-4-boronate-pyrazole) exhibit faster coupling rates but lower thermal stability .

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a convergent approach involving:

  • Formation of the imidazole-1-sulfonamide scaffold.
  • Introduction of the boronate ester functionality via boronic acid or boronate ester intermediates.
  • Installation of N,N-dimethyl groups on the sulfonamide nitrogen.

This sequence ensures the preservation of sensitive boronate ester groups and the integrity of the imidazole ring system.

Stepwise Preparation Details

Step 1: Synthesis of Imidazole-1-sulfonamide Intermediate

  • Starting from imidazole or an imidazole derivative, the sulfonamide group is introduced by reaction with N,N-dimethylsulfamoyl chloride (N,N-dimethylsulfamoylchloride, DMS-Cl).
  • This reaction typically proceeds in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmosphere at low temperatures (0 °C to room temperature).
  • The sulfonylation selectively occurs at the imidazole nitrogen, yielding the N,N-dimethylsulfonamide imidazole intermediate.

Step 2: Introduction of the Boronate Ester Group

  • The 4-position of the imidazole ring is functionalized with a boronate ester moiety.
  • This is commonly achieved via palladium-catalyzed borylation reactions (e.g., Miyaura borylation) using bis(pinacolato)diboron as the boron source.
  • The precursor for this step is typically a 4-halogenated (e.g., brominated) N,N-dimethyl-1H-imidazole-1-sulfonamide.
  • Reaction conditions involve Pd catalysts (such as Pd(dppf)Cl2), base (e.g., potassium acetate), and solvents like dimethylformamide or dioxane, heated at 80–100 °C for several hours.
  • The product is the target boronate ester, N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide.

Step 3: Purification and Characterization

  • The crude product is purified by column chromatography using silica gel and appropriate eluents (e.g., mixtures of ethyl acetate and hexane).
  • Final compound purity typically exceeds 95%, confirmed by NMR, LC-MS, and HPLC analyses.
  • The compound is isolated as a solid, stable under sealed, dry, room temperature storage conditions.

Alternative Synthetic Routes

  • Some protocols start from imidazole-4-carbaldehyde derivatives, which are first protected as N,N-dimethylsulfonamides, then converted via reduction and subsequent functional group transformations to install the boronate ester.
  • Oxidative coupling and Mills reaction strategies have been applied for related compounds, but the Pd-catalyzed borylation remains the most direct and efficient method for this specific compound.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Sulfonamide formation N,N-dimethylsulfamoyl chloride, base 0 °C to RT 1–3 hours 80–90 Anhydrous solvent, inert gas
Halogenation (if required) NBS or similar halogenating agent 0 °C to RT 1–2 hours 70–85 Selective 4-position halogen
Miyaura borylation Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc 80–100 °C 6–12 hours 75–90 Inert atmosphere
Purification Silica gel chromatography Ambient Variable Column chromatography

Yields are generally high for each step, with the overall synthesis efficiency benefiting from mild reaction conditions that preserve the boronate ester functionality.

Analytical and Research Findings

  • NMR spectroscopy confirms the presence of characteristic imidazole protons and the pinacol boronate ester methyl groups.
  • LC-MS analysis shows molecular ion peaks consistent with the molecular weight of 301.18 g/mol.
  • UV-Vis spectroscopy studies on related compounds indicate stability of the boronate ester under ambient light, relevant for handling and storage.
  • Photochemical stability and resistance to photobleaching have been documented for analogues, supporting the robustness of the compound under experimental conditions.

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